molecular formula C14H18N6 B6513576 N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine CAS No. 1706449-91-3

N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine

Cat. No.: B6513576
CAS No.: 1706449-91-3
M. Wt: 270.33 g/mol
InChI Key: HLHBWHJEWQQFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and a methylpyridine group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-11-2-3-12(16-10-11)17-13-4-5-14(19-18-13)20-8-6-15-7-9-20/h2-5,10,15H,6-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBWHJEWQQFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180232
Record name 3-Pyridazinamine, N-(5-methyl-2-pyridinyl)-6-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706449-91-3
Record name 3-Pyridazinamine, N-(5-methyl-2-pyridinyl)-6-(1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706449-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, N-(5-methyl-2-pyridinyl)-6-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common route might include:

    Formation of the pyridazine core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction.

    Substitution with piperazine:

    Methylation of pyridine: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms.

    Reduction: Reduction reactions could target the pyridazine ring or the piperazine moiety.

    Substitution: Various substitution reactions can occur, especially on the pyridine and pyridazine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound might be explored for its potential as a ligand in receptor binding studies or as an inhibitor in enzyme assays. Its structural features could interact with biological macromolecules, influencing their activity.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyrimidin-4-amine
  • N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyrazin-2-amine
  • N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)quinazolin-4-amine

Uniqueness

Compared to similar compounds, N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine might exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct biological activities or chemical reactivity, making it a compound of interest for further research.

Biological Activity

N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • CAS Number: 1706449-91-3
  • Molecular Formula: C14H18N6
  • Molecular Weight: 270.33 g/mol

The compound features a pyridazine ring that is substituted with a piperazine moiety and a 5-methylpyridine group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects in various disease models.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of piperazine have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for similar applications. A study demonstrated that certain piperazine derivatives induced apoptosis in hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin in specific assays .

Antimicrobial Properties

Additionally, studies have highlighted the potential antimicrobial activity of compounds within this chemical class. For example, derivatives were found to possess selective activity against Chlamydia species and showed moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae at varying concentrations . This suggests that this compound may also have applications in treating bacterial infections.

Case Studies

  • Cytotoxicity Studies:
    • In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications in the piperazine moiety could enhance anticancer efficacy .
  • Antibacterial Activity:
    • A comparative study evaluated the antibacterial effects of several derivatives against E. coli, revealing that specific structural features contributed to enhanced activity. The presence of electron-withdrawing groups was crucial for improving potency against bacterial strains .

Data Table: Biological Activity Summary

Activity TypeModel Organism/Cell LineObserved EffectReference
AnticancerFaDu hypopharyngeal tumor cellsInduced apoptosis; superior to bleomycin
AntimicrobialChlamydia trachomatisSelective activity; potential drug scaffold
AntibacterialNeisseria meningitidisModerate antibacterial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.